What are the physical and chemical properties of 3-Bromophenyl trifluoroacetate?
What are the physical and chemical properties of 3-Bromophenyl trifluoroacetate?
Executive Summary
3-Bromophenyl trifluoroacetate (CAS: 59935-55-6) is a specialized organofluorine intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. It serves as a protected phenol equivalent and a regioselective electrophile . Unlike its sulfonate analog (aryl triflate), the trifluoroacetate ester moiety is generally resistant to oxidative addition by palladium(0) under standard conditions, allowing for chemoselective cross-coupling at the carbon-bromine bond. This guide details its physicochemical profile, synthesis, and application in orthogonal catalysis.
Physical & Chemical Properties[1][2][3][4][5][6]
Physicochemical Data Table
The following data consolidates experimental values and high-confidence predictive models for 3-Bromophenyl trifluoroacetate.
| Property | Value | Note |
| IUPAC Name | 3-Bromophenyl 2,2,2-trifluoroacetate | - |
| CAS Registry Number | 59935-55-6 | Verified |
| Molecular Formula | C₈H₄BrF₃O₂ | - |
| Molecular Weight | 269.02 g/mol | - |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~215 °C (at 760 mmHg) | Predicted based on structure/VP |
| Density | 1.68 ± 0.05 g/cm³ | High density due to Br/F content |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water | - |
| Refractive Index | 1.48 (Estimated) | - |
Reactivity Profile
The utility of 3-Bromophenyl trifluoroacetate lies in the electronic differentiation between the C(sp²)–Br bond and the C(sp²)–O bond.
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Electrophilic Selectivity: The Bond Dissociation Energy (BDE) of the C–Br bond (~81 kcal/mol) allows for facile oxidative addition by Pd(0) catalysts. In contrast, the C–O bond of the trifluoroacetate ester is significantly stronger and less labile than that of a triflate (-OTf). Consequently, this molecule undergoes Suzuki, Heck, or Buchwald-Hartwig coupling exclusively at the bromine position, leaving the masked phenol intact.
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Hydrolytic Instability: The highly electron-withdrawing trifluoromethyl group makes the carbonyl carbon exceptionally electrophilic. In the presence of aqueous base (NaOH, K₂CO₃) or nucleophilic alcohols (MeOH), the ester undergoes rapid hydrolysis or transesterification to regenerate 3-bromophenol.
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Orthogonal Protection: The trifluoroacetyl group is stable to acidic conditions that might deprotect BOC or THP groups, offering an orthogonal deprotection strategy (mild basic cleavage).
Synthesis Protocol
Objective: Preparation of 3-Bromophenyl trifluoroacetate from 3-bromophenol. Scale: Laboratory (10–50 mmol).
Reaction Mechanism
The synthesis proceeds via nucleophilic acyl substitution. The phenolic oxygen attacks the highly electrophilic carbonyl of trifluoroacetic anhydride (TFAA), eliminating trifluoroacetic acid.
Step-by-Step Methodology
Reagents:
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3-Bromophenol (1.0 equiv)
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Trifluoroacetic anhydride (TFAA) (1.2 equiv)
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Pyridine or Triethylamine (1.2 equiv)
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Dichloromethane (DCM) (anhydrous)
Protocol:
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Solvation: Dissolve 3-bromophenol (e.g., 17.3 g, 100 mmol) in anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice bath.
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Base Addition: Add pyridine (8.1 mL, 100 mmol) dropwise. Note: Pyridine acts as an acid scavenger to neutralize the TFA byproduct.
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Acylation: Add TFAA (16.8 mL, 120 mmol) dropwise via a syringe pump or addition funnel over 30 minutes. Caution: The reaction is exothermic. Maintain internal temperature < 5 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO₂; Hexanes/EtOAc 9:1). The phenol spot should disappear.
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Workup: Quench with cold saturated NaHCO₃ solution (Caution: CO₂ evolution). Wash the organic layer with 1M HCl (to remove pyridine), then water, and finally brine.
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Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The product is typically pure enough for subsequent steps. If necessary, purify via vacuum distillation.
Applications in Drug Discovery
Chemoselective Cross-Coupling
In medicinal chemistry, this reagent is used to build biaryl scaffolds where a phenol is required at a later stage.
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Workflow:
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Coupling: React 3-Bromophenyl trifluoroacetate with an aryl boronic acid (Suzuki conditions: Pd(PPh₃)₄, mild anhydrous base like K₃PO₄).
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Deprotection: Treat the resulting biaryl ester with aqueous MeOH/K₂CO₃ to reveal the hydroxyl group.
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Visualization of Reaction Pathways
The following diagram illustrates the divergent reactivity of the molecule.
Figure 1: Chemoselective pathways. The Br handle allows for C-C or C-N bond formation without disturbing the ester, which can be cleaved later.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves (min 0.11 mm). |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles/face shield. |
| Hydrolysis Hazard | Releases Trifluoroacetic Acid (TFA) on contact with moisture | Handle in a fume hood; avoid water contact.[1] |
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Moisture sensitive.[2]
References
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12217346, 3-Bromophenyl trifluoroacetate. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Context: Selectivity of Br vs O-acyl).
